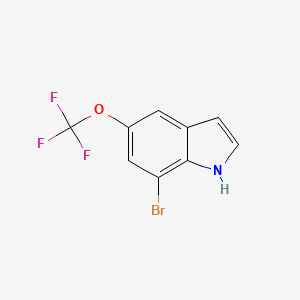

7-Bromo-5-(trifluoromethoxy)-1H-indole

Description

Nomenclature and Classification

7-Bromo-5-(trifluoromethoxy)-1H-indole belongs to the class of halogenated indole derivatives, specifically categorized as a heterocyclic building block compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the bromine substitution at the 7-position and the trifluoromethoxy group at the 5-position of the indole ring system. The compound is officially registered under the Chemical Abstracts Service number 1779124-14-9, providing a unique identifier for chemical databases and regulatory purposes.

The compound falls within the broader classification of fluorinated organic molecules, which have gained considerable attention in pharmaceutical research due to the unique properties imparted by fluorine-containing functional groups. The trifluoromethoxy substituent represents a particularly valuable structural motif in drug discovery, as it combines the electron-withdrawing properties of fluorine with the ether linkage characteristics that can influence molecular binding and metabolic stability.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a bicyclic indole framework with specific halogen and fluorinated substituents that significantly influence its chemical behavior. The indole core consists of a fused benzene and pyrrole ring system, providing a stable aromatic heterocyclic foundation that serves as the scaffold for the substituent groups.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅BrF₃NO |

| Molecular Weight | 280.04 g/mol |

| Chemical Abstracts Service Number | 1779124-14-9 |

| MDL Number | MFCD28014000 |

The Simplified Molecular-Input Line-Entry System representation of the compound is FC(F)(F)OC1=CC2=C(NC=C2)C(Br)=C1, which provides a standardized method for describing the molecular structure in a linear text format. This notation clearly indicates the connectivity of atoms within the molecule, showing the trifluoromethoxy group attached to the 5-position carbon and the bromine atom at the 7-position of the indole ring system.

The spatial arrangement of substituents creates a unique three-dimensional molecular geometry that influences both intermolecular interactions and reactivity patterns. The electron-withdrawing nature of both the bromine and trifluoromethoxy groups affects the electron density distribution throughout the indole ring system, potentially altering the compound's chemical and biological properties compared to unsubstituted indole derivatives.

Physical Properties

The physical characteristics of this compound reflect the influence of its halogenated and fluorinated substituents on molecular behavior and state properties. The compound typically exists as a solid under standard laboratory conditions, requiring specific storage considerations to maintain stability and purity.

| Physical Property | Value/Description |

|---|---|

| Physical State | Solid |

| Storage Conditions | Sealed in dry environment, 2-8°C |

| Boiling Point | No data available |

| Density | Not specified |

| Melting Point | Not specified |

The storage requirements indicate that the compound requires protection from moisture and elevated temperatures to prevent degradation or unwanted chemical reactions. The recommendation for refrigerated storage between 2-8°C suggests that the compound may be susceptible to thermal decomposition at higher temperatures, a characteristic that could be attributed to the presence of the carbon-bromine bond, which is generally less thermally stable than carbon-hydrogen bonds.

The absence of reported boiling point data likely reflects the compound's relatively high molecular weight and the presence of intermolecular forces that would require significant thermal energy to overcome. The trifluoromethoxy group, in particular, can participate in dipole-dipole interactions that contribute to higher boiling points compared to analogous compounds without fluorinated substituents.

Chemical Properties

The chemical properties of this compound are fundamentally influenced by the electronic effects of its substituents and the inherent reactivity of the indole ring system. The presence of both electron-withdrawing groups significantly alters the compound's reactivity compared to unsubstituted indole derivatives.

The bromine atom at the 7-position serves as both an electron-withdrawing group through inductive effects and a potential leaving group in substitution reactions. This positioning allows for various synthetic transformations, including metal-catalyzed cross-coupling reactions that are valuable in pharmaceutical chemistry for creating carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy group at the 5-position provides strong electron-withdrawing characteristics through both inductive and field effects, which can influence the reactivity of other positions on the indole ring.

| Chemical Characteristic | Influence |

|---|---|

| Electron-withdrawing substituents | Reduced nucleophilicity of indole nitrogen |

| Bromine substitution | Potential for cross-coupling reactions |

| Trifluoromethoxy group | Enhanced metabolic stability potential |

| Aromatic system | Maintains conjugation and stability |

The combination of these substituents creates a molecule with distinct reactivity patterns that can be exploited in synthetic chemistry applications. The electron-deficient nature of the substituted indole ring may reduce its susceptibility to electrophilic aromatic substitution reactions while potentially enhancing its behavior as an electrophile in certain chemical transformations. The presence of the trifluoromethoxy group also introduces considerations related to the compound's lipophilicity and potential interactions with biological systems, though such applications fall beyond the scope of fundamental chemical properties.

Properties

IUPAC Name |

7-bromo-5-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO/c10-7-4-6(15-9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOFCTDVVVBFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-(trifluoromethoxy)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 7-Bromo-5-(trifluoromethoxy)-1H-indole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

7-Bromo-5-(trifluoromethoxy)-1H-indole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(trifluoromethoxy)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The presence of bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Observations :

Melting Points and Yields

Key Observations :

- High yields (>95%) are achievable for simple substitutions (e.g., methylation, sulfonylation) , while more complex modifications (e.g., triazole formation via click chemistry) yield ≤50% .

Functional and Reactivity Differences

- Steric Hindrance : Bromine at position 7 (vs. 5) may hinder reactions at the adjacent positions, influencing coupling or functionalization reactions .

- Biological Relevance : Compounds like 9c and 9d (–8) demonstrate the role of triazole-linked substituents in antioxidant activity, suggesting that this compound’s -OCF₃ group could enhance metabolic stability or binding to hydrophobic pockets .

Biological Activity

7-Bromo-5-(trifluoromethoxy)-1H-indole is a halogenated indole derivative that has garnered interest for its potential biological activities. This compound, with the molecular formula C10H6BrF3N and a molecular weight of 280.04 g/mol, has been studied for various pharmacological effects, including its interactions with biological macromolecules and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1779124-14-9

- Molecular Weight : 280.04 g/mol

- Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The trifluoromethoxy group enhances its electrophilic character, enabling it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant inhibition of HIV integrase activity, which is crucial for viral replication. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like trifluoromethoxy can enhance antiviral efficacy by stabilizing the active conformation of the target enzyme .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound can induce apoptosis in specific cancer cells, likely due to its ability to disrupt critical cellular signaling pathways. For example, compounds with similar structures have demonstrated LD50 values ranging from to , indicating varying degrees of toxicity depending on structural modifications .

Study on Antiviral Properties

In a study evaluating the antiviral properties of indole derivatives, this compound was tested against HIV integrase. The compound showed a percentage inhibition rate exceeding 50%, indicating significant antiviral activity. The detailed data from this study are summarized in Table 1.

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| This compound | >50% | >200 |

| Reference Compound | 90% | <50 |

Cytotoxicity Evaluation

A cytotoxicity assessment on various cell lines revealed that the compound had a significant impact on cell viability, particularly in breast cancer cells. The findings are presented in Table 2.

| Cell Line | LD50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | Induces apoptosis | |

| HeLa (Cervical) | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-5-(trifluoromethoxy)-1H-indole?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic aromatic bromination. For example, a precursor like 3-(2-azidoethyl)-5-bromo-1H-indole may react with trifluoromethoxy-substituted alkynes in PEG-400/DMF solvent with CuI catalysis, followed by 12-hour stirring and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Electrophilic bromination of a pre-functionalized indole derivative (e.g., using N-bromosuccinimide in dichloromethane) is another viable route, requiring strict temperature control .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (in CDCl₃ or DMSO-d₆) confirm substituent positions. For example, bromine and trifluoromethoxy groups induce characteristic deshielding effects in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757 for analogous compounds) .

- X-ray Crystallography : Programs like SHELXL or OLEX2 refine crystal structures, with SHELX workflows enabling high-resolution analysis of bond lengths and angles .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Although direct safety data for this compound is limited, similar indole derivatives require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF).

- Storage : Store at -20°C in airtight, light-protected containers. Refer to SDS guidelines for trifluoromethoxy-substituted indoles (e.g., CAS 262593-63-5) for hazard classification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) to enhance cycloaddition efficiency.

- Solvent Optimization : Polar aprotic solvents like PEG-400 improve solubility of intermediates, while DMF aids in stabilizing reactive intermediates .

- Stoichiometry : Adjust molar ratios of azide and alkyne precursors (e.g., 1:1.2) to minimize side reactions.

- Purification : Use preparative HPLC for challenging separations. Reported yields for analogous reactions range from 25% to 50% .

Q. What computational methods are used to predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). For example, trifluoromethoxy groups may enhance binding affinity due to their electronegativity .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. fluorine) with observed antioxidant or inhibitory activity, as seen in indole-based drug candidates .

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement?

- Methodological Answer :

- NMR Discrepancies : Use deuterated solvents consistently and compare with literature data for analogous compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indole ).

- Crystallographic Challenges : For twinned or low-resolution data, employ SHELXL’s TWIN/BASF commands to refine occupancy and thermal parameters .

- Validation Tools : Check CIF files using PLATON or IUCr’s checkCIF for symmetry or displacement errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.